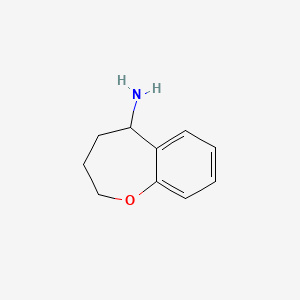

2,3,4,5-Tetrahydro-1-benzoxepin-5-amine

Description

BenchChem offers high-quality 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetrahydro-1-benzoxepin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9H,3,5,7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQARXIEBJBMRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2OC1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145348-77-2 | |

| Record name | 2,3,4,5-tetrahydro-1-benzoxepin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and properties of 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine

Classification: Privileged Heterocyclic Scaffold Primary Application: Medicinal Chemistry (CNS & Cardiovascular Ligand Design) CAS Registry Number: 37483-67-3 (Hydrochloride salt)

Part 1: Executive Summary & Structural Significance

The 2,3,4,5-tetrahydro-1-benzoxepin-5-amine core represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets by modifying its substituents. Unlike its six-membered homolog (chroman-4-amine), the seven-membered oxepine ring introduces unique conformational flexibility and steric bulk, making it particularly valuable for targeting G-protein coupled receptors (GPCRs) and ion channels where induced-fit binding is critical.

This scaffold is chemically defined by a benzene ring fused to a saturated seven-membered oxygen-containing ring (oxepane), with a primary amine positioned at the benzylic carbon (C5). This C5 position is a chiral center, offering opportunities for enantioselective interactions with protein targets such as the NMDA receptor (GluN2B subunit) and serotonin transporters.

Part 2: Physicochemical & Conformational Profiling

2.1 Key Physicochemical Properties

The following data represents the core profile for the hydrochloride salt, the most common form for stability and solubility.

| Property | Value / Description | Relevance |

| Molecular Formula | C₁₀H₁₃NO[1][2] · HCl | Core stoichiometry |

| Molecular Weight | 199.68 g/mol (salt); 163.22 g/mol (free base) | Fragment-based drug design compliant (<300 Da) |

| LogP (Predicted) | 1.5 – 1.9 (Free Base) | High CNS penetration potential (BBB permeable) |

| H-Bond Donors | 2 (Amine NH₂) | Critical for receptor anchoring (e.g., Asp residues) |

| H-Bond Acceptors | 2 (Ether O, Amine N) | Interactions with backbone amides or water bridges |

| pKa (Conjugate Acid) | ~9.5 | Predominantly ionized at physiological pH (pH 7.4) |

| Solubility | High in water (as HCl), DMSO, Methanol | Suitable for aqueous bioassays |

2.2 Conformational Analysis: The "Seven-Membered Twist"

Unlike the rigid chair conformation of cyclohexane or chroman, the tetrahydro-1-benzoxepin ring exists in a dynamic equilibrium between twist-chair and twist-boat conformers.

-

Steric Implication: The C5-amine can adopt either a pseudo-axial or pseudo-equatorial orientation.

-

Bioactivity: In NMDA receptor antagonists, the pseudo-equatorial orientation often favors binding pockets that require a flat, extended topology, whereas the pseudo-axial orientation can induce steric clashes.

-

Inversion Barrier: The energy barrier for ring inversion is relatively low (~8-10 kcal/mol), meaning the molecule can adjust its shape to fit the binding site ("induced fit"), a distinct advantage over rigid bicyclic systems.

Part 3: Synthetic Methodologies

The synthesis of this core typically follows two major strategies: Cyclization-Reductive Amination (Standard) or Ring-Closing Metathesis (Modern).

3.1 Synthesis Workflow Diagram (DOT)

Figure 1: Synthetic pathway from commercially available phenols to the benzoxepin-5-amine core.

Part 4: Experimental Protocols

Self-Validating System: This protocol uses the Friedel-Crafts/Reductive Amination route, which is robust and scalable. The formation of the ketone intermediate is the critical quality control point.

4.1 Step 1: Synthesis of the Ketone Intermediate

Target: 3,4-Dihydro-1-benzoxepin-5(2H)-one (CAS: 315575)

-

Alkylation: Dissolve 2-hydroxyacetophenone (1.0 eq) in DMF. Add K₂CO₃ (2.0 eq) and ethyl 4-bromobutyrate (1.2 eq). Stir at 60°C for 4 hours. Confirm conversion by TLC (Hexane/EtOAc 4:1).

-

Hydrolysis: Treat the ester with 10% NaOH (aq) and reflux for 2 hours. Acidify with HCl to precipitate 4-(2-acetylphenoxy)butanoic acid.

-

Cyclization: Mix the acid with Polyphosphoric Acid (PPA) (10g per 1g acid). Heat to 100°C for 2 hours.

4.2 Step 2: Reductive Amination to the Amine

Target: 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine HCl[5][6]

-

Imine Formation: Dissolve the ketone (10 mmol) in dry Methanol (50 mL). Add Ammonium Acetate (100 mmol, 10 eq) to ensure saturation. Stir at RT for 30 mins.

-

Reduction: Cool to 0°C. Cautiously add Sodium Cyanoborohydride (NaBH₃CN) (15 mmol, 1.5 eq).

-

Note: Maintain pH ~6 with acetic acid if necessary to catalyze imine formation.

-

-

Workup: Stir for 12 hours. Quench with 6N HCl (to decompose borate complexes and generate the salt). Evaporate methanol.

-

Isolation: Basify the aqueous residue to pH 12 with NaOH (free base separates as oil). Extract with DCM. Dry over MgSO₄.

-

Salt Formation: Dissolve free base in diethyl ether. Add 2M HCl in ether dropwise. The white precipitate is the target hydrochloride salt.

-

Yield: Typically 60-75%.

-

Part 5: Pharmacological Applications & SAR

The benzoxepin-5-amine scaffold is a bioisostere for the tetralin-1-amine and chroman-4-amine cores. Its larger ring size alters the vector of the amine group, often improving selectivity for specific GPCR subtypes.

5.1 Structure-Activity Relationship (SAR) Logic

Figure 2: SAR map highlighting critical modification points and their biological impact.

5.2 Mechanistic Insights

-

NMDA Receptor (GluN2B): Derivatives with a benzyl group on the nitrogen (e.g., exepanol analogs) fit into the hydrophobic pocket of the GluN2B subunit. The 7-membered ring provides the necessary spacer length to position the aromatic tail correctly.

-

Serotonin Modulation: The primary amine mimics the terminal amine of serotonin. The oxygen atom in the ring acts as a hydrogen bond acceptor, mimicking the hydroxyl of serotonin or the ether of paroxetine.

Part 6: References

-

PubChem. (2025).[5] Compound Summary: 8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine.[5][6] National Library of Medicine. Retrieved from [Link]

-

Hazem Ahmed et al. (2019). Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1H-3-benzazepine and... Analogues for Imaging GluN2B Subunit-Containing NMDA Receptors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Anderson, D. et al. (2015). One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. EP0074121A1 - 2,3,4,5-Tetrahydro-1-benzoxepine-3,5-dione derivatives and process for their preparation - Google Patents [patents.google.com]

- 2. 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol | C10H12O2 | CID 315576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijsrmst.com [ijsrmst.com]

- 4. Ring Conformation in 3,4-Dihydropyrimidine-2-ones: An Ab Initio and Density Functional Theory Study [ch.ic.ac.uk]

- 5. 8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine | C10H12ClNO | CID 37755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 1-benzoxepin-5-amine, 2,3,4,5-tetrahydro-8-chloro-n-methyl-n-2-propenyl-, hydrochloride (C14H18ClNO) [pubchemlite.lcsb.uni.lu]

The Synthesis of Benzoxepine Amines: A Strategic Review of Core Pathways

An In-depth Technical Guide for Medicinal Chemists

Introduction: The Significance of the Benzoxepine Amine Scaffold

The benzoxepine moiety, a seven-membered oxygen-containing heterocycle fused to a benzene ring, is a privileged scaffold in medicinal chemistry. Its non-planar, conformationally flexible structure allows for precise three-dimensional interactions with biological targets. When functionalized with an amine group, the resulting benzoxepine amines exhibit a wide spectrum of pharmacological activities, making them critical components in modern drug discovery programs. These compounds have been investigated for their potential as cardiovascular agents, antidepressants, and modulators of various central nervous system (CNS) targets.

This guide provides a comprehensive overview of the primary synthetic strategies employed to construct the benzoxepine amine core. We will delve into the mechanistic underpinnings of key reactions, discuss the rationale behind methodological choices, and provide actionable protocols for the practicing chemist. The focus is not merely on the "how" but on the "why," offering insights into the strategic decisions that drive successful synthesis in this important area of research.

Strategic Disconnections and Key Synthetic Paradigms

The construction of the benzoxepine amine framework can be approached from several distinct strategic viewpoints. The choice of pathway is often dictated by the desired substitution pattern, stereochemical requirements, and the availability of starting materials. The core challenge typically lies in the efficient formation of the seven-membered oxepine ring, a process that can be entropically disfavored.

Here, we will explore three dominant paradigms:

-

Ring-Closing Metathesis (RCM): A powerful and versatile method for forming the seven-membered ring from a diene precursor.

-

Intramolecular Cyclization Strategies: Classic and reliable methods involving the formation of a key ether or carbon-carbon bond to close the ring.

-

Post-Cyclization Amination: A strategy where the benzoxepine core is first constructed, followed by the introduction of the amine functionality.

Figure 1: Core synthetic disconnections for the benzoxepine amine scaffold.

Part 1: Ring-Closing Metathesis (RCM) for Oxepine Formation

Ring-Closing Metathesis (RCM) has emerged as a premier strategy for constructing medium-sized rings, including the seven-membered benzoxepine system.[1][2] The reaction utilizes well-defined ruthenium catalysts (e.g., Grubbs' catalysts) to facilitate the intramolecular coupling of two terminal alkenes, releasing ethylene as the only byproduct.[3] This method is particularly valued for its high functional group tolerance and its ability to proceed under mild reaction conditions.[2]

Causality and Strategic Choice

The primary driver for choosing an RCM approach is its effectiveness in overcoming the entropic barrier to forming a seven-membered ring.[4][5] The reaction is often high-yielding and predictable. A key synthetic consideration is the preparation of the requisite diene precursor, which typically involves the allylation of a substituted phenol and subsequent attachment of a second allyl group to a suitable position on a side chain.[6]

A particularly elegant strategy involves the combination of a thermally mediated Overman rearrangement with RCM in a one-pot process.[7][8] This approach simultaneously installs the amine functionality (as a protected derivative) and sets the stage for the crucial ring-closing step.

Figure 2: The Overman rearrangement/RCM one-pot pathway to benzoxepine amines.

Experimental Protocol: One-Pot Overman/RCM Synthesis[7][8]

This protocol describes the synthesis of a 5-amino-substituted 2,5-dihydro-1-benzoxepine from an allylic alcohol precursor.

Step 1: Formation of the Allylic Trichloroacetimidate

-

To a solution of the allylic alcohol (1.0 equiv) in anhydrous dichloromethane (0.2 M) at 0 °C, add trichloroacetonitrile (1.5 equiv).

-

Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture in vacuo. The crude trichloroacetimidate is typically used in the next step without further purification.

Step 2: One-Pot Overman Rearrangement and Ring-Closing Metathesis

-

Dissolve the crude allylic trichloroacetimidate from Step 1 in anhydrous toluene (0.02 M).

-

Add potassium carbonate (K₂CO₃) (2.0 equiv).

-

Heat the mixture to reflux (approx. 110 °C) for 18 hours to effect the Overman rearrangement.

-

Cool the mixture to 80 °C.

-

Add a solution of Grubbs' second-generation catalyst (5 mol %) in anhydrous toluene.

-

Maintain the temperature at 80 °C and stir for 4 hours.

-

Cool the reaction to room temperature, filter through a pad of celite, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired 5-(trichloroacetamido)-2,5-dihydro-1-benzoxepine.

| Step | Key Reagents | Catalyst | Typical Yield | Reference |

| Imidate Formation | Trichloroacetonitrile | DBU | >95% (crude) | [8] |

| Overman/RCM | Toluene, K₂CO₃ | Grubbs' II | 70-98% | [7][8] |

Part 2: Intramolecular Cyclization Strategies

Before the advent of RCM, intramolecular cyclization was the cornerstone of benzoxepine synthesis. These methods remain highly relevant and often provide more cost-effective routes. The core principle involves preparing an acyclic precursor containing a nucleophile and an electrophile positioned to favor a 7-endo-trig or 7-exo-tet cyclization.

A. Intramolecular Williamson Ether Synthesis (Ullmann-type)

This classical approach involves the intramolecular reaction of a phenol with an alkyl halide tethered by a suitable linker.[9] The reaction is typically promoted by a base (to deprotonate the phenol) and often catalyzed by copper salts in what is known as an Ullmann condensation.[10][11][12]

Causality and Strategic Choice: This strategy is robust and utilizes readily available starting materials. The main challenge lies in potential competing intermolecular reactions and the often harsh conditions (high temperatures) required for the Ullmann variant.[10] The choice of a strong, non-nucleophilic base and dilute conditions is critical to favor the desired intramolecular pathway.

Figure 3: General pathway for benzoxepine synthesis via intramolecular etherification.

B. Intramolecular Friedel-Crafts Acylation

For the synthesis of benzoxepinones (ketone-containing benzoxepines), an intramolecular Friedel-Crafts acylation is a powerful tool.[13][14] This reaction involves the cyclization of a phenoxy-substituted acyl chloride or carboxylic acid onto the aromatic ring, catalyzed by a strong Lewis acid like AlCl₃ or a Brønsted acid like polyphosphoric acid (PPA).[15][16] The resulting ketone can then serve as a handle for introducing the amine functionality.

Causality and Strategic Choice: This method is excellent for producing benzoxepinones, which are versatile intermediates.[13] The regioselectivity of the cyclization is governed by the electronic nature of the aromatic ring; cyclization occurs preferentially at the most nucleophilic position. A key consideration is that the aromatic ring must not contain strongly deactivating groups, which would inhibit the electrophilic aromatic substitution.[14]

Part 3: Post-Cyclization Introduction of the Amine

In many synthetic campaigns, it is more efficient to first construct the core benzoxepine ring and then introduce the amine functionality at a late stage. This approach is particularly useful when the desired amine is primary or secondary, as these groups can be incompatible with many organometallic reagents or require protection.

Reductive Amination of Benzoxepinones

The most common method for late-stage amination is the reductive amination of a benzoxepinone intermediate.[17][18] This reaction proceeds via the initial formation of an imine or enamine intermediate upon reaction of the ketone with an amine (or ammonia source), followed by in-situ reduction.[19]

Causality and Strategic Choice: Reductive amination offers a direct and highly controlled route to a diverse range of primary, secondary, and tertiary amines.[18] The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are favored because they are mild enough to selectively reduce the protonated iminium ion in the presence of the starting ketone, allowing the reaction to be performed in one pot.[18][19]

Figure 4: Workflow for reductive amination to install amine functionality.

Experimental Protocol: Reductive Amination

This protocol provides a general procedure for the synthesis of a secondary amine from a benzoxepinone.

-

In a round-bottom flask, dissolve the benzoxepinone (1.0 equiv) in a suitable solvent such as methanol or 1,2-dichloroethane (0.1 M).

-

Add the primary amine (1.2 equiv) followed by acetic acid (2.0 equiv) to catalyze imine formation.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium cyanoborohydride (NaBH₃CN) (1.5 equiv) portion-wise over 10 minutes. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Ensure the reaction is performed in a well-ventilated fume hood.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Quench the reaction by the slow addition of aqueous NaOH solution (1 M) until the pH is basic.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography or crystallization to yield the target benzoxepine amine.

Conclusion and Future Outlook

The synthesis of benzoxepine amines is a mature field with a rich arsenal of synthetic methodologies. Ring-closing metathesis offers unparalleled efficiency for complex targets, while classic intramolecular cyclizations provide robust and scalable routes. Late-stage functionalization via methods like reductive amination allows for rapid diversification and the generation of compound libraries for screening.

Future developments will likely focus on enantioselective methods to control the stereochemistry of the amine-bearing center, employing chiral catalysts for cyclization or asymmetric reduction processes.[20] Furthermore, the application of photoredox catalysis and C-H activation strategies may open new, more atom-economical pathways to these valuable pharmacological scaffolds. The continued innovation in synthetic chemistry will undoubtedly accelerate the discovery of new benzoxepine amine-based therapeutics.

References

- Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives. (2023). International Journal of Scientific Research in Modern Science and Technology.

- Synthesis of Benzoxepine Derivatives via Two‐Fold Tandem Met

- Synthesis of Benzoxepine Derivatives via Two‐Fold Tandem Met

- Visible-light-induced radical cascade cyclization of 1-(allyloxy)-2-(1-arylvinyl)benzenes with sulfonyl chlorides for the synthesis of sulfonated benzoxepines. (2021). Organic Chemistry Frontiers.

- Radical Cascade Nitro-Cyclization Reaction of Oxygen-Linked 1,7-Dienes for the Synthesis of NO2-Substituted Benzoxepines. (2025). The Journal of Organic Chemistry.

- One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds. (2015). PubMed.

- Synthesis of benzoxepines. (n.d.). Organic Chemistry Portal.

- One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds. (2015). The Journal of Organic Chemistry.

- Pictet–Spengler reaction. (n.d.). Wikipedia.

- Revisiting the Ullmann-ether reaction: a concise and amenable synthesis of novel dibenzoxepino[4,5-d]pyrazoles by intramolecular etheration of 4,5-(o,o'-halohydroxy)arylpyrazoles. (2002). PubMed.

- Mitsunobu reaction. (n.d.). Wikipedia.

- Ullmann condens

- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022). Molecules.

- Reductive amin

- Synthesis and Redox Ring Cleavage of cis-1,3,4,5-Tetrahydrobenzo[c]oxepines. (2025).

- Ring-closing met

- Synthesis and Chemical Transformations of Benzoxazepines. (2025).

- Radical Cascade Nitro-Cyclization Reaction of Oxygen-Linked 1,7-Dienes for the Synthesis of NO2-Substituted Benzoxepines. (2025). PubMed.

- Pictet-Spengler Reaction. (2021). J&K Scientific LLC.

- Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.

- friedel-crafts acyl

- Total synthesis of natural products based on hydrogenation of aromatic rings. (2026). Beilstein Journal of Organic Chemistry.

- Friedel-Crafts Acyl

- How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules? (2025). Apeiron Synthesis.

- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.

- Mitsunobu Reaction. (n.d.). Master Organic Chemistry.

- Mitsunobu Reaction. (2025). Chemistry Steps.

- Reductive Amin

- Catalytic Enantioselective Synthesis of 1,4-Benzodioxepines. (2020). Organic Chemistry Portal.

- The Pictet-Spengler Reaction Upd

- Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. (2019). Beilstein Journal of Organic Chemistry.

- The Pictet-Spengler Reaction Updates Its Habits. (2025).

- Chemical Reaction Kinetics of the Pictet-Spengler Reaction. (n.d.). Digital Commons@DePaul.

- Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017). SUNY-ESF.

- EAS Reactions (3)

- 7-methyl-2,3,4,5-tetrahydro-1-benzoxepine. (2025). ChemSynthesis.

- Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (2023). Beilstein Journal of Organic Chemistry.

- One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds. (n.d.). OUCI.

- Applications of Friedel–Crafts reactions in total synthesis of n

- The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2018).

- Benzoxepin. (n.d.). Wikipedia.

- Ullmann Reaction. (n.d.). Thermo Fisher Scientific.

- Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis.

- Ullmann Reaction. (n.d.). Organic Chemistry Portal.

- Hydrogenation Catalysts. (n.d.). Tokyo Chemical Industry.

Sources

- 1. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 2. apeiron-synthesis.com [apeiron-synthesis.com]

- 3. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. ijsrmst.com [ijsrmst.com]

- 7. One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Revisiting the Ullmann-ether reaction: a concise and amenable synthesis of novel dibenzoxepino[4,5-d]pyrazoles by intramolecular etheration of 4,5-(o,o'-halohydroxy)arylpyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. Ullmann Reaction [organic-chemistry.org]

- 13. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 17. Reductive amination - Wikipedia [en.wikipedia.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 20. Catalytic Enantioselective Synthesis of 1,4-Benzodioxepines [organic-chemistry.org]

Methodological & Application

Technical Guide: Synthesis & Application of 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine

This technical guide details the synthesis and application of 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine , a privileged heterocyclic scaffold in medicinal chemistry. This compound serves as a critical pharmacophore in the development of GPCR ligands, particularly for serotonergic and histaminergic targets, and has been investigated for its potential in modulating acyl-CoA:cholesterol acyltransferase (ACAT) activity.

Strategic Overview & Retrosynthetic Logic

The synthesis of 2,3,4,5-tetrahydro-1-benzoxepin-5-amine (hereafter Target 1 ) is governed by the stability of the seven-membered oxepine ring. Unlike smaller heterocycles, the benzoxepine system requires careful conformational control during functionalization to avoid ring contraction or elimination side reactions.[1]

The most robust and scalable route to Target 1 proceeds via the Reductive Amination of the corresponding ketone precursor, 3,4-dihydro-1-benzoxepin-5(2H)-one .[1] This pathway is preferred over nucleophilic substitution on a halide due to the tendency of 5-halo-benzoxepines to undergo elimination to the enol ether.[1]

Retrosynthetic Analysis (Diagram)

Figure 1: Retrosynthetic disconnection showing the ketone-amine interchange as the critical diversity point.[1]

Detailed Synthetic Protocol

This protocol describes the conversion of 3,4-dihydro-1-benzoxepin-5(2H)-one to the target amine via an oxime intermediate, followed by catalytic hydrogenation.[1] This two-step sequence offers higher purity profiles compared to direct reductive amination with cyanoborohydrides, which often yields dialkylated byproducts.[1]

Phase A: Oximation of the Ketone[1]

Rationale: Direct amination can be reversible and equilibrium-limited.[1] Converting the ketone to a crystalline oxime locks the nitrogen into the scaffold, providing a stable intermediate that can be purified before the sensitive reduction step.[1]

Reagents & Equipment:

-

Substrate: 3,4-Dihydro-1-benzoxepin-5(2H)-one (1.0 eq)

-

Reagent: Hydroxylamine hydrochloride (1.5 eq)[1]

-

Base: Sodium acetate (anhydrous, 2.0 eq)

-

Solvent: Ethanol/Water (3:1 v/v)[1]

-

Apparatus: 250 mL round-bottom flask, reflux condenser, magnetic stirring.

Step-by-Step Methodology:

-

Dissolution: Charge the reaction vessel with 3,4-dihydro-1-benzoxepin-5(2H)-one dissolved in ethanol.

-

Buffering: Add a solution of sodium acetate in water. Note: Buffering prevents acid-catalyzed rearrangement of the oxepine ring.[1]

-

Addition: Add hydroxylamine hydrochloride in a single portion.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexanes) for the disappearance of the ketone spot.[1]

-

Isolation: Cool to room temperature. The oxime often precipitates.[1] If not, remove ethanol under reduced pressure and extract with dichloromethane.[1]

-

Validation: Confirm identity via melting point and 1H NMR (characteristic shift of the C5 proton is not yet present, but disappearance of carbonyl signal in 13C NMR is diagnostic).

Phase B: Catalytic Hydrogenation to the Amine

Rationale: Catalytic hydrogenation is chosen over hydride reagents (e.g., LiAlH4) to minimize safety risks and workup volumes associated with aluminum salts.[1] Raney Nickel or Pd/C are effective; Pd/C is described here for its compatibility with standard laboratory pressure vessels.[1]

Reagents & Equipment:

-

Substrate: Benzoxepin-5-one oxime (from Phase A)

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading relative to substrate)

-

Solvent: Methanol (anhydrous)[1]

-

Additive: Ammonia in Methanol (7N, 2.0 eq) or trace HCl (careful control required)

-

Apparatus: Parr Hydrogenator or high-pressure autoclave.

Step-by-Step Methodology:

-

Inerting: Purge the reaction vessel with nitrogen to remove oxygen.[1] Safety Critical: Pd/C is pyrophoric when dry.[1] Handle as a wet slurry.[1]

-

Loading: Add the oxime dissolved in methanol. Add the Pd/C catalyst carefully under nitrogen flow.[1]

-

Pressurization: Seal the vessel and purge with Hydrogen gas (H2) three times (fill to 20 psi, vent).

-

Reaction: Pressurize to 40–50 psi H2 and stir vigorously at room temperature for 12–24 hours.

-

Filtration: Vent H2 and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.[1] Warning: Do not let the filter cake dry out; keep wet with water/methanol and dispose of in a dedicated catalyst waste container.[1]

-

Purification: Concentrate the filtrate. The resulting oil is the crude amine.[1] Convert to the hydrochloride salt by adding 1M HCl in ether to precipitate the stable salt form for storage.[1]

Analytical Specifications & Quality Control

Data integrity is paramount for validating the synthesis.[1] The following parameters define the acceptance criteria for the hydrochloride salt of Target 1 .

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Purity | > 98.0% | HPLC (C18, MeCN/H2O gradient) |

| Identity (NMR) | Consistent with structure; 5-H signal distinct | 1H NMR (DMSO-d6) |

| Mass Spec | [M+H]+ = 164.1 m/z (free base) | LC-MS (ESI+) |

| Residual Solvents | < 5000 ppm (MeOH/EtOH) | GC-Headspace |

Mechanistic Pathway & Signaling (Dot Diagram)

Understanding the reactivity profile helps in troubleshooting.[1] The reduction of the oxime proceeds via an imine intermediate.[1]

Figure 2: Mechanistic flow of the catalytic hydrogenation from oxime to amine.

Safety & Handling Protocols

While this compound is a standard research intermediate, strict adherence to safety protocols is mandatory.[1]

-

Chemical Hazards: The amine is a potential skin and eye irritant (Category 2).[1][2] Inhalation of dusts may cause respiratory irritation.[1]

-

Catalyst Safety: Palladium on Carbon is pyrophoric.[1] Always keep wet and under inert atmosphere.[1]

-

Engineering Controls: All operations involving silica gel (chromatography) or dry powders must be performed in a certified chemical fume hood.[1]

-

Waste Disposal: Segregate halogenated solvents (DCM) from non-halogenated (EtOH).[1] Catalyst waste must be stored in water-filled containers.[1]

References

-

Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines. The Journal of Organic Chemistry. (2015). Describes the synthesis of related benzoxepine scaffolds and their pharmacological relevance. [1]

-

2,3,4,5-Tetrahydro-1-benzoxepin-5-amine. PubChem Compound Summary. National Center for Biotechnology Information.[1] (2025).[1][3][4] Provides chemical structure and physical property data.[1] [1]

-

Safety Data Sheet: N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine. Sigma-Aldrich. (2024).[1] General safety handling for benzoxepine amine derivatives.

Sources

Application Note: Chemoselective Functionalization of Benzoxepin-5-amine Scaffolds

Abstract

The 2,3,4,5-tetrahydro-1-benzoxepin-5-amine core is a privileged scaffold in medicinal chemistry, serving as a key pharmacophore in GPCR modulators (e.g., GluN2B antagonists) and monoamine oxidase inhibitors. However, the benzylic position of the amine (C5) presents specific challenges, including susceptibility to oxidative degradation and stereochemical erosion during functionalization. This guide details optimized protocols for the functionalization of benzoxepin-5-amine, specifically addressing amide coupling, reductive amination, and Palladium-catalyzed

Structural Analysis & Reactivity Profile

Before initiating synthesis, it is critical to understand the electronic and steric environment of the benzoxepin-5-amine.

-

Benzylic Reactivity: The amine is attached at the C5 benzylic position. While this increases nucleophilicity compared to alkyl amines, it also activates the C5-H proton. Upon acylation (amide formation), the C5-H becomes significantly more acidic (

~20-25), increasing the risk of racemization if strong bases (e.g., NaH, LiHMDS) or elevated temperatures are used. -

Conformational Flexibility: The 7-membered oxepin ring adopts a twist-chair conformation. Bulky substituents at C5 can force the ring into a twist-boat conformation, altering the vector of the nitrogen lone pair and impacting reaction rates for sterically demanding electrophiles.

Visual Guide: Method Selection Strategy

Figure 1: Decision matrix for selecting the appropriate functionalization pathway based on the desired pharmacophore.

Protocol A: Amide Bond Formation (High-Fidelity)

Application: Synthesis of libraries for SAR exploration. Rationale: Standard carbodiimide couplings (EDC/HOBt) often suffer from slow kinetics with sterically hindered benzylic amines. This protocol utilizes HATU , a uronium-based coupling agent that ensures rapid conversion while maintaining stereochemical integrity at the C5 position.

Materials

-

Substrate: Benzoxepin-5-amine (Free base or HCl salt).

-

Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base:

-Diisopropylethylamine (DIPEA/Hünig's Base). -

Solvent: Anhydrous DMF or DMA.

Step-by-Step Methodology

-

Preparation: Dissolve the carboxylic acid (

equiv) in anhydrous DMF ( -

Activation: Add DIPEA (

equiv if using amine salt;-

Critical Checkpoint: The solution should turn slightly yellow. Stir for 5–10 minutes to form the activated ester.

-

-

Addition: Add benzoxepin-5-amine (

equiv) dissolved in minimal DMF dropwise. -

Incubation: Stir at room temperature for 2–4 hours.

-

Note: Do not heat above 40°C to prevent C5 epimerization.

-

-

Quench & Workup: Dilute with EtOAc. Wash sequentially with sat.

(

Troubleshooting:

-

Low Yield: If the acid is sterically hindered, switch to the acid chloride method using pyridine/DCM at 0°C.

-

Racemization: If chiral HPLC indicates loss of enantiopurity, switch to T3P (Propylphosphonic anhydride) as the coupling agent, which is known for low epimerization rates [1].

Protocol B: Reductive Amination (N-Alkylation)

Application: Introduction of alkyl chains to modulate lipophilicity (

Experimental Workflow

Figure 2: Step-wise workflow for reductive amination ensuring mono-alkylation.

Protocol

-

Imine Formation: In a vial, combine benzoxepin-5-amine (

equiv) and the aldehyde (-

Tip: If the aldehyde is unreactive, add activated molecular sieves (4Å) and stir for 1 hour prior to reduction.

-

-

Reduction: Add

(-

Acidity Control: If using the amine HCl salt, add exactly

equiv of DIPEA. Do not add excess base, as the reaction requires a slightly acidic/neutral pH for the borohydride to function effectively [2].

-

-

Monitoring: Monitor by LCMS for the disappearance of the imine intermediate (

). -

Workup: Quench with saturated aqueous

. Extract with DCM.

Protocol C: Buchwald-Hartwig N-Arylation

Application: Synthesis of biaryl amine derivatives (common in kinase and GPCR inhibitors).

Rationale: The benzoxepin-5-amine is a primary amine.[1][2] Traditional nucleophilic aromatic substitution (

Critical Parameters

-

Catalyst System: BrettPhos Pd G4 or RuPhos Pd G4 . These precatalysts are specifically designed for primary amines to prevent

-hydride elimination and ensure mono-arylation [3]. -

Base:

(Sodium tert-butoxide).

Protocol

-

Inert Setup: Flame-dry a reaction vial and purge with Argon.

-

Loading: Add Aryl Bromide (

equiv), Benzoxepin-5-amine ( -

Solvent: Add anhydrous 1,4-Dioxane or Toluene (degassed).

-

Reaction: Seal and heat to 80–100°C for 2–12 hours.

-

Purification: Filter through a celite pad to remove Pd black. Concentrate and purify via flash chromatography.

Quantitative Data Summary

| Method | Reagent System | Typical Yield | Major Side Product | Critical Precaution |

| Amide Coupling | HATU / DIPEA | 85–95% | N-Acyl Urea (rare) | Avoid heating >40°C (Epimerization) |

| Reductive Amination | NaBH(OAc)3 | 70–90% | Bis-alkylation | Maintain anhydrous conditions initially |

| N-Arylation | BrettPhos Pd G4 | 60–85% | Hydrodehalogenation | Strict |

References

-

Dunetz, J. R., et al. (2011).[3] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Link

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

-

Foley, D. J., et al. (2015). "One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines." Journal of Organic Chemistry. Link

Sources

Application and Protocol Guide for the Scalable Manufacturing of Benzoxepin-5-amine Intermediates

Introduction: The Significance of Benzoxepin-5-amine in Modern Drug Discovery

The benzoxepine scaffold is a privileged seven-membered heterocyclic motif that forms the core of numerous biologically active molecules and natural products.[1][2][3] Its conformational flexibility allows for effective interaction with a variety of biological targets, making it a highly sought-after structure in medicinal chemistry. Specifically, benzoxepin-5-amine and its derivatives have emerged as critical intermediates in the synthesis of pharmaceuticals targeting a range of conditions. The strategic introduction of an amine functional group at the C-5 position provides a key handle for further molecular elaboration and interaction with biological receptors.

This guide provides a comprehensive overview of scalable and industrially viable manufacturing processes for key intermediates leading to benzoxepin-5-amine. We will delve into the strategic selection of synthetic routes, optimization of reaction conditions, and detailed protocols for critical transformations. Our focus is on providing researchers, scientists, and drug development professionals with a practical and robust framework for the large-scale production of these valuable compounds.

Strategic Overview: A Two-Stage Approach to Benzoxepin-5-amine

A robust and scalable synthesis of benzoxepin-5-amine is best approached in a two-stage process. The first stage focuses on the efficient construction of a key intermediate, 2,3-dihydro-1-benzoxepin-5(4H)-one . The second stage addresses the critical conversion of this ketone to the target primary amine.

Caption: High-level two-stage synthetic strategy for benzoxepin-5-amine.

Part 1: Scalable Synthesis of 2,3-Dihydro-1-benzoxepin-5(4H)-one

The synthesis of the benzoxepinone core is a critical first step. While numerous methods exist for the formation of the benzoxepine ring system, including palladium-catalyzed carbene migratory insertion and C-C bond cleavage, a practical and scalable approach often involves the construction of a suitable acyclic precursor followed by intramolecular cyclization.[3] A highly effective and scalable route starting from readily available salicylaldehydes has been reported, which proceeds via O-allylation, a Grignard reaction, oxidation, and a subsequent ring-closing metathesis (RCM).[2]

Synthetic Pathway Rationale

The chosen pathway leverages well-established and scalable reactions:

-

O-allylation and Grignard Addition: These are classic, high-yielding transformations that are readily amenable to large-scale production.

-

Oxidation: The conversion of the secondary alcohol to a ketone can be achieved using a variety of scalable and cost-effective oxidizing agents.

-

Ring-Closing Metathesis (RCM): The use of Grubbs-type catalysts for RCM has become a powerful tool in industrial synthesis for the formation of cyclic structures, including seven-membered rings.[4]

Caption: Synthetic workflow for 2,3-dihydro-1-benzoxepin-5(4H)-one.

Protocol: Synthesis of 2,3-Dihydro-1-benzoxepin-5(4H)-one

Step 1: O-Allylation of Salicylaldehyde

-

To a stirred solution of salicylaldehyde (1.0 equiv.) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 equiv.).

-

Add allyl bromide (1.2 equiv.) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor by TLC or HPLC until the starting material is consumed.

-

Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by distillation or crystallization to afford O-allyl salicylaldehyde.

Step 2: Grignard Reaction

-

Prepare a solution of vinylmagnesium bromide (1.5 equiv.) in THF.

-

To a cooled (0 °C) solution of O-allyl salicylaldehyde (1.0 equiv.) in anhydrous THF, add the vinylmagnesium bromide solution dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-(2-(allyloxy)phenyl)prop-2-en-1-ol.

Step 3: Oxidation

-

Dissolve the alcohol from the previous step (1.0 equiv.) in dichloromethane.

-

Add pyridinium chlorochromate (PCC) or use a Swern oxidation protocol for a more scalable and milder oxidation.

-

Stir the reaction at room temperature until the alcohol is fully consumed.

-

Filter the reaction mixture through a pad of silica gel to remove the chromium salts (if using PCC) and concentrate the filtrate to obtain the crude 1-(2-(allyloxy)phenyl)prop-2-en-1-one.

Step 4: Ring-Closing Metathesis (RCM)

-

Dissolve the diene from Step 3 (1.0 equiv.) in degassed dichloromethane to a concentration of 0.1 M.

-

Add a second-generation Grubbs catalyst (e.g., 1-3 mol%).

-

Heat the mixture to reflux and monitor the reaction progress.

-

Upon completion, cool the reaction and quench by adding ethyl vinyl ether.

-

Concentrate the reaction mixture and purify by column chromatography to yield 2,3-dihydro-1-benzoxepin-5(4H)-one.

| Step | Key Reagents | Typical Yield | Scalability Considerations |

| O-Allylation | Salicylaldehyde, Allyl bromide, K2CO3 | >90% | Readily scalable, uses common reagents. |

| Grignard Reaction | O-Allyl salicylaldehyde, Vinylmagnesium bromide | 80-90% | Requires anhydrous conditions and temperature control. |

| Oxidation | Secondary alcohol, PCC or Swern reagents | 85-95% | Swern oxidation is often preferred for larger scale due to milder conditions and easier workup. |

| RCM | Diene, Grubbs catalyst | 80-90% | Catalyst cost and removal can be a factor on a very large scale. |

Part 2: Scalable Conversion of Benzoxepinone to Benzoxepin-5-amine

The transformation of the ketone intermediate to the primary amine is a pivotal step. Two primary, scalable methods are considered here: direct reductive amination and a two-step process via an oxime intermediate.

Method A: Direct Reductive Amination

Reductive amination is a widely used industrial process for the synthesis of amines from carbonyl compounds.[5][6][7] This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ.

Causality of Experimental Choices:

-

Amine Source: Ammonia or a protected ammonia equivalent is used to form the primary amine.

-

Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used as they are selective for the iminium ion over the ketone starting material.[7] For large-scale operations, catalytic hydrogenation offers a greener and more atom-economical alternative.

Caption: Reductive amination pathway.

Protocol: Direct Reductive Amination

-

To a solution of 2,3-dihydro-1-benzoxepin-5(4H)-one (1.0 equiv.) in methanol, add ammonium acetate or a solution of ammonia in methanol.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium cyanoborohydride (1.5 equiv.) portion-wise, maintaining the pH between 6 and 7 by the addition of acetic acid if necessary.

-

Stir the reaction at room temperature until the starting ketone is consumed.

-

Quench the reaction by the addition of water and adjust the pH to basic (pH > 10) with NaOH.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the crude product by crystallization or column chromatography.

Method B: Oximation Followed by Catalytic Hydrogenation

An alternative, highly reliable, and scalable route involves the conversion of the ketone to an oxime, followed by reduction to the primary amine.[8] This two-step process often provides cleaner reactions and avoids the handling of large excesses of ammonia.

Causality of Experimental Choices:

-

Oximation: The reaction of a ketone with hydroxylamine hydrochloride is a high-yielding and straightforward transformation.[9]

-

Hydrogenation: Catalytic hydrogenation of oximes to primary amines is a well-established industrial process.[10] Various catalysts can be employed, with palladium on carbon (Pd/C) or Raney Nickel being common choices. The choice of catalyst can influence the selectivity and reaction conditions.[9]

Caption: Oximation and hydrogenation pathway.

Protocol: Oximation and Hydrogenation

Step 1: Oximation

-

Dissolve 2,3-dihydro-1-benzoxepin-5(4H)-one (1.0 equiv.) in ethanol.

-

Add hydroxylamine hydrochloride (1.2 equiv.) and a base such as sodium acetate or pyridine (1.5 equiv.).

-

Heat the mixture to reflux and monitor the reaction until completion.

-

Cool the reaction mixture and pour it into water to precipitate the oxime.

-

Filter the solid, wash with water, and dry to obtain the benzoxepin-5-one oxime.

Step 2: Catalytic Hydrogenation

-

Charge a hydrogenation reactor with the oxime (1.0 equiv.), a suitable solvent (e.g., ethanol or methanol), and a catalyst such as 10% Pd/C or Raney Nickel.

-

Pressurize the reactor with hydrogen gas (typically 50-100 psi).

-

Heat the reaction mixture (e.g., 40-60 °C) and stir vigorously.

-

Monitor the reaction by hydrogen uptake or analytical methods.

-

Upon completion, cool the reactor, vent the hydrogen, and filter the catalyst.

-

Concentrate the filtrate to obtain the crude benzoxepin-5-amine, which can be further purified.

| Parameter | Direct Reductive Amination | Oximation and Hydrogenation |

| Number of Steps | One-pot | Two steps |

| Reagents | Ammonia source, NaBH3CN or H2/catalyst | Hydroxylamine, H2/catalyst |

| Throughput | Potentially higher for a one-pot process | High-yielding and robust individual steps |

| Safety/Handling | Requires handling of ammonia and cyanoborohydride | Hydrogenation requires specialized equipment |

| Selectivity | Can sometimes lead to secondary amine formation | Generally very clean and high-yielding for primary amines |

Conclusion and Future Perspectives

The synthetic routes outlined in this guide provide a robust and scalable platform for the production of benzoxepin-5-amine intermediates. The choice between direct reductive amination and the oximation/hydrogenation sequence will depend on the specific capabilities of the manufacturing facility, cost considerations, and desired purity profile of the final product. Both pathways leverage well-understood and scalable chemical transformations, ensuring their applicability in an industrial setting. As the demand for novel pharmaceuticals based on the benzoxepine scaffold continues to grow, the development of even more efficient and sustainable manufacturing processes will remain a key area of research. This includes the exploration of biocatalytic methods for amination, which can offer improved stereoselectivity and a greener footprint.[11]

References

- Cagniant, P. (1949). The synthesis of benzoxepine, named as homochroman. Comptes Rendus Hebdomadaires des Seances de l'Academie des Sciences, 229, 889-891. [Source: Mentioned in a review, direct URL not available]

- Nevado, C., et al. (2003). Total Synthesis of the Novel Antitumor Agent (-)-Laulimalide. Chemistry – A European Journal, 9(11), 2627-2635. [https://onlinelibrary.wiley.com/doi/abs/10.1002/chem.200204635]

- Xie, Y., Zhang, P., & Zhou, L. (2016). Regiospecific Synthesis of Benzoxepines through Pd-Catalyzed Carbene Migratory Insertion and C–C Bond Cleavage. The Journal of Organic Chemistry, 81(6), 2128–2134. [https://pubs.acs.org/doi/10.1021/acs.joc.5b02413]

- Seidensticker, T., et al. (2024). Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst. Catalysis Science & Technology. [https://pubs.rsc.org/en/content/articlelanding/2024/cy/d4cy00368c]

- Klyuev, M. V., et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Molecules, 27(24), 8823. [https://www.mdpi.com/1420-3049/27/24/8823]

- (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia.pub. [https://encyclopedia.pub/entry/35059]

- Sutherland, A., et al. (2015). One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds. The Journal of Organic Chemistry, 80(9), 4683–4696. [https://pubs.acs.org/doi/10.1021/acs.joc.5b00583]

- (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [https://www.mdpi.com/2073-4344/12/6/621]

- (2022). Amines in Pharmaceutical Synthesis. American Chemical Society. [https://www.acs.org/content/acs/en/greenchemistry/students-educators/teaching-and-learning-resources/amines-in-pharmaceutical-synthesis.html]

- (n.d.). Reductive Amination. Chemistry Steps. [https://www.chemistrysteps.

Sources

- 1. ijsrmst.com [ijsrmst.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Regiospecific Synthesis of Benzoxepines through Pd-Catalyzed Carbene Migratory Insertion and C-C Bond Cleavage [organic-chemistry.org]

- 4. Synthetic Study of Natural Metabolites Containing a Benzo[c]oxepine Skeleton: Heterocornol C and D - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gctlc.org [gctlc.org]

- 6. acs.org [acs.org]

- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 8. Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00368C [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Benzoxepin-5-amine Solubility & Formulation

Topic: Overcoming Solubility Issues with Benzoxepin-5-amine Salts

Status: Operational | Lead Scientist: Dr. A. Vance

Introduction

Welcome to the Benzoxepin Technical Support Hub. Benzoxepin-5-amine derivatives present a classic medicinal chemistry paradox: the tricyclic-like core provides excellent lipophilic binding potential for CNS and GPCR targets, but the 7-membered oxepine ring creates significant solubility and crystallization challenges.

This guide addresses the three most common support tickets we receive regarding this scaffold:

-

Salt Disproportionation: Why HCl salts fail in vivo despite good water solubility.

-

Oiling Out: Handling the conformational flexibility of the oxepine ring during crystallization.

-

Dissolution Failure: When equilibrium solubility doesn't translate to bioavailability.

Module 1: Salt Selection & The "HCl Trap"

User Query:

"I synthesized the hydrochloride (HCl) salt of my benzoxepin-5-amine analog. It looks soluble in water (>10 mg/mL), but it precipitates immediately in simulated gastric fluid (pH 1.2). Why is this happening?"

Technical Diagnosis:

You are experiencing the Common Ion Effect .[1][2] While HCl is the standard "go-to" counter-ion, it is often detrimental for lipophilic weak bases like benzoxepins when entering a high-chloride environment (like the stomach).

-

The Mechanism: The solubility product (

) of your salt is constant.[3] In the stomach, the chloride ion concentration ( -

The Benzoxepin Factor: Benzoxepin amines are moderately weak bases (typically pKa 8.0–9.5). If the salt is not stable enough, the high acidity of the stomach can also cause the salt to dissociate if the local micro-environment pH shifts, though the common ion effect is usually the primary culprit for HCl salts.

Troubleshooting Protocol: Counter-Ion Switching

Do not default to HCl. Use this decision matrix to select a counter-ion that resists the common ion effect and improves lipophilicity-driven solubility.

Recommended Alternative Salts:

-

Mesylate (Methanesulfonate): Excellent for breaking crystal lattices of lipophilic amines; no common ion effect in vivo.

-

Tartrate/Citrate: If you need a pharmaceutically acceptable organic anion that can aid in wetting.

Workflow: Optimal Salt Selection

Figure 1: Decision tree for bypassing the common ion effect in benzoxepin salt selection.

Module 2: Formulation Strategies (Cyclodextrins)

User Query:

"My benzoxepin salt is hygroscopic and turns into an oil (gums up) during stability testing. How can I stabilize it?"

Technical Diagnosis:

The 7-membered oxepine ring is conformationally flexible (puckered shape), making the crystal lattice energy low and prone to collapsing into an amorphous oil or gum, especially when water (hygroscopicity) acts as a plasticizer.

Solution: Trap the lipophilic benzoxepin tail in a rigid hydrophobic cavity using Hydroxypropyl-

Protocol: Kneading Method for CD-Complexation

Why Kneading? It is scalable and often yields better inclusion efficiency for oils/gums than simple solution mixing.

Materials:

-

Benzoxepin-5-amine salt (Guest)

-

HP-

-CD (Host) -

Solvent: 50:50 Ethanol:Water

Step-by-Step Procedure:

-

Molar Ratio: Calculate a 1:1 molar ratio of Drug:CD.

-

Note: HP-

-CD MW is ~1400 g/mol .

-

-

Slurry Preparation: Place the HP-

-CD in a mortar. Add minimal solvent (Ethanol/Water) dropwise while grinding with a pestle until a paste forms. -

Incorporation: Slowly add the Benzoxepin salt to the paste.

-

Kneading: Grind vigorously for 45–60 minutes . The paste will likely stiffen as the inclusion complex forms and water is displaced from the cavity.

-

Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.

-

Verification: Analyze via DSC (Differential Scanning Calorimetry). The disappearance of the drug's melting endotherm confirms successful inclusion.

Data Comparison: Solubility Enhancement

| Formulation Strategy | Solubility (pH 6.8) | Stability (40°C/75% RH) | Risk Factor |

|---|---|---|---|

| Free Base | < 0.01 mg/mL | High (Crystalline) | Poor Absorption |

| HCl Salt | 5.2 mg/mL | Low (Hygroscopic) | Common Ion Effect |

| Mesylate Salt | 12.5 mg/mL | Moderate | Oiling Out |

| HP-

Module 3: Dissolution & Particle Engineering

User Query:

"The equilibrium solubility of my salt is high, but the dissolution rate is incredibly slow. Tablets are taking >60 minutes to release 50% of the drug."

Technical Diagnosis:

This is a surface area and wetting issue, governed by the Noyes-Whitney Equation :

-

(Surface Area): Your benzoxepin salt is likely hydrophobic. Even if soluble, it resists wetting, effectively reducing

- (Diffusion Layer): Poor wetting increases the boundary layer thickness.

Troubleshooting Protocol: Micronization & Surfactants

Do not just mill the material; you must ensure the increased surface area doesn't re-agglomerate due to static/hydrophobic forces.

-

Micronization: Jet mill the salt to

. -

Wetting Agent: Include 0.5% - 1.0% SLS (Sodium Lauryl Sulfate) or Poloxamer 188 in the granulation fluid. This lowers the contact angle, allowing the solvent to penetrate the hydrophobic benzoxepin surface.

Dissolution Failure Analysis Workflow

Figure 2: Logical path for diagnosing dissolution failures based on the Noyes-Whitney equation.

References

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

- Core citation for the Common Ion Effect and salt selection criteria.

-

Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Link

- Authoritative source for HP- -CD complex

-

Noyes, A. A., & Whitney, W. R. (1897). The rate of solution of solid substances in their own solutions. Journal of the American Chemical Society. Link

-

Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews. Link

- Comprehensive review of formulation str

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Common-ion effect - Wikipedia [en.wikipedia.org]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. Nanosizing of drugs: Effect on dissolution rate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hello-pharma.com [hello-pharma.com]

- 6. Enhancing the Dissolution Rate The Noyes Whitney equation is, for practi.. [askfilo.com]

Troubleshooting cyclization failures in benzoxepin ring formation

Technical Support Hub: Benzoxepin Cyclization Ticket ID: BZX-CYC-9982 Subject: Troubleshooting 7-Membered Ring Formation Failures Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Medium-Ring" Paradox

Welcome to the Benzoxepin Synthesis Support Center. If you are reading this, you are likely facing the classic "medium-ring" challenge. Unlike 5- or 6-membered rings (which form rapidly due to favorable enthalpy) or macrocycles (which have sufficient flexibility), the 7-membered benzoxepin ring sits in a thermodynamic valley of difficulty.

The Core Problem:

-

Entropic Barrier: The probability of chain ends meeting is lower than for 5/6-membered rings.

-

Enthalpic Strain: Transannular interactions (Pitzer strain) in the 7-membered ring create a high activation energy barrier.

This guide treats your synthesis as a system to be debugged. We will isolate failures in the three most common synthetic pathways: Ring-Closing Metathesis (RCM) , Mitsunobu Etherification , and Friedel-Crafts Cyclization .

Diagnostic Decision Matrix

Before modifying your reaction, identify your failure mode using the logic flow below.

Figure 1: Diagnostic logic flow for identifying the root cause of cyclization failure based on reaction type and observed byproducts.

Module A: Ring-Closing Metathesis (RCM) Troubleshooting

RCM is the modern standard for benzoxepins but is prone to dimerization (intermolecular reaction) rather than cyclization (intramolecular).

The Issue: "I'm getting dimers, not rings."

Root Cause: The effective molarity of your substrate is too high. In 7-membered ring formation, the rate of intermolecular reaction (

Corrective Protocol: Pseudo-High Dilution Do not simply add more solvent (which slows kinetics globally). Use a syringe pump to maintain a low instantaneous concentration while keeping the catalyst active.

Step-by-Step Protocol:

-

Catalyst Pot: Dissolve Grubbs II or Hoveyda-Grubbs II (2–5 mol%) in degassed DCM (10% of total volume) in the reaction flask. Bring to reflux.

-

Substrate Feed: Dissolve your diene precursor in degassed DCM.

-

Addition: Add the substrate solution to the catalyst pot via syringe pump over 4–8 hours .

-

Rationale: This ensures

is always near zero relative to

The Issue: "The reaction stalls or isomerizes."

Root Cause: Ruthenium hydride species (decomposition products) can catalyze double-bond migration, moving the alkene internal and making it unreactive to metathesis.

Data Table 1: Catalyst & Additive Selection for Benzoxepins

| Catalyst System | Activity | Risk of Isomerization | Recommended For |

| Grubbs I | Moderate | Low | Simple substrates; prevents migration. |

| Grubbs II | High | High | Sterically hindered dienes. |

| Hoveyda-Grubbs II | Very High | High | Tetrasubstituted alkenes; difficult closures. |

| Additive: Benzoquinone | N/A | Suppressant | CRITICAL: Add (10 mol%) to scavenge Ru-hydrides. |

| Additive: Ti(OiPr)4 | N/A | Chelation Breaker | Use if substrate has free amines/alcohols binding the Ru. |

Module B: Mitsunobu Cyclization Troubleshooting

Used for forming the ether linkage (O-C bond) to close the ring.

The Issue: "Product is acyclic or oligomerized."

Root Cause: The order of addition is incorrect. If the phenol and alcohol are both present with the activating agents at high concentration, intermolecular attack dominates.

Technical Insight: The key is to activate the alcohol before the phenol can attack another molecule. However, in intramolecular cases, high dilution is again critical.

Optimized Workflow:

-

Cooling: Cool THF solution of the substrate (containing both Phenol and Alcohol moieties) and

to 0°C. -

Slow Addition: Add DEAD/DIAD (diluted in THF) dropwise over 1-2 hours.

-

Why? This limits the concentration of the active betaine intermediate, favoring the intramolecular nucleophile (the phenol) which is "right there" (entropic advantage) over an external phenol.

Module C: Friedel-Crafts / Acid-Mediated Cyclization

Historical but reliable for 1-benzoxepins.

The Issue: "Black tar / Polymerization."

Root Cause: The carbocation intermediate is too long-lived or the Lewis Acid is too harsh, leading to intermolecular attack on the electron-rich aromatic rings of neighbors.

Corrective Action:

-

Reagent Switch: Move from

(too harsh) to Polyphosphoric Acid (PPA) or PPA esters (PPE) . PPA acts as both solvent and catalyst, providing a viscous medium that physically restricts intermolecular diffusion, favoring intramolecular cyclization. -

Temperature Control: Do not blast at 100°C immediately. Ramp from 60°C to 80°C monitoring via LCMS.

Mechanistic Visualization: The Kinetic Competition

Understanding the competition between the desired Ring Closing (Intra) and the undesired Polymerization (Inter) is vital.

Figure 2: Kinetic pathway competition. Success depends on maximizing the green path (

FAQ: Quick Solutions

Q: Can I use microwave irradiation for benzoxepin RCM?

A: Yes, but be careful. Microwaves accelerate kinetics (

Q: My Mitsunobu reaction yields a hydrazine byproduct. A: This is a common side reaction where the hydrazine dicarboxylate (reduced DEAD) is difficult to separate. Solution: Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) or DTAD (Di-tert-butyl azodicarboxylate). The byproducts are easier to remove via filtration or acid wash.

Q: How do I remove Ruthenium colors from my product? A: Benzoxepins are often oils that trap Ru. Add activated charcoal or lead tetraacetate (specialized wash) to the crude mixture, stir for 1 hour, and filter through a Celite/Silica pad. Alternatively, use a scavenger resin (e.g., SiliaMetS®).

References

-

Chattopadhyay, S. K., et al. (2016). "Synthesis of Benzoxepine Derivatives via Two‐Fold Tandem Metathesis." ResearchGate.[1] Available at:

-

Organic Chemistry Portal. (2024). "Ring Closing Metathesis (RCM) - Mechanism and Protocols." Available at:

-

Drug Hunter. (2023).[2] "Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry." Available at:

-

Chemistry Steps. (2024). "The Mitsunobu Reaction: Mechanism and Troubleshooting." Available at:

-

Organic Chemistry Portal. (2024). "Mitsunobu Reaction - Reagents and Side Reactions." Available at:

Sources

Optimizing reaction temperature for benzoxepin-5-amine production

Technical Guide & Troubleshooting Hub

Status: Operational Subject: Thermal Optimization for 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine Production Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers

Executive Summary: The Thermal Landscape

The synthesis of 2,3,4,5-tetrahydro-1-benzoxepin-5-amine presents a classic conflict between kinetic trapping and thermodynamic stability . The 7-membered oxepin ring possesses significant ring strain compared to 6-membered analogs (chromanes), making the cyclization step entropically disfavored. Furthermore, the subsequent reductive amination at the C5 position is highly sensitive to temperature, where deviations of ±10°C can shift the pathway from product formation to dimerization or ring-opening.

This guide deconstructs the thermal parameters for the two critical chemical transformations:

-

Friedel-Crafts Cyclization (Ring Formation)

-

Reductive Amination (Functionalization)

Module A: The Cyclization Step (Ring Formation)

Context: The formation of the 1-benzoxepin-5-one precursor via intramolecular Friedel-Crafts cyclization of 4-phenoxybutyric acid derivatives.

The Thermal Paradox

-

Low T (< 60°C): Insufficient energy to overcome the entropic barrier of closing a 7-membered ring. Result: Unreacted starting material (open chain).

-

High T (> 95°C): Favors intermolecular acylation (dimerization) and polymerization over intramolecular cyclization. Result: Tars and insoluble oligomers.

Validated Protocol Parameters

-

Reagent: Polyphosphoric Acid (PPA) or Eaton’s Reagent.

-

Optimal Window: 70°C – 85°C.

-

Critical Control: The reaction must be ramped slowly. A sudden spike to 90°C initiates an exotherm that promotes polymerization.

Troubleshooting: Cyclization Yields

| Symptom | Thermal Diagnosis | Corrective Action |

| High Start Material Recovery | T < 65°C | The activation energy ( |

| Black Tar / Insoluble Residue | T > 95°C | Thermal runaway. Polymerization is kinetically favored at high concentrations. Action: Reduce T to 75°C and dilute reaction (0.1 M). |

| Dimer Formation (Intermolecular) | Ramping too fast | Localized hot spots favor bimolecular reaction. Action: Use a programmed ramp (1°C/min) to setpoint. |

Module B: Reductive Amination (C5 Functionalization)

Context: Converting 3,4-dihydro-1-benzoxepin-5(2H)-one to the 5-amine. This is a two-stage process: Imine formation (equilibrium) followed by reduction (irreversible).

Mechanistic Insight

-

Imine Formation (Thermodynamic Control): Requires heat (or Lewis acid) to drive the equilibrium forward by removing water.

-

Target T: Reflux (if using Dean-Stark) or 40-60°C (with dehydrating agents like Ti(OiPr)4).

-

-

Reduction (Kinetic Control): The reduction of the imine to the amine is exothermic.

-

Target T: 0°C – 25°C. High temperatures here cause over-reduction or hydrogenolysis of the C-O bond.

-

Validated Protocol: Reductive Amination

Reagents: Titanium(IV) isopropoxide (Lewis Acid/Water Scavenger), Sodium Borohydride (NaBH4).

-

Imine Step: Mix ketone and amine (1.2 equiv) with Ti(OiPr)4 (1.5 equiv).

-

Temp: Stir at 45°C for 6-12 hours.

-

Checkpoint: Monitor disappearance of ketone via TLC/HPLC. Do not proceed until conversion >95%.

-

-

Reduction Step: Dilute with MeOH. Cool to 0°C .

-

Addition: Add NaBH4 portion-wise.

-

Temp: Allow to warm to 23°C (RT) over 2 hours. Do not heat.

-

Visualizing the Pathway

The following diagram illustrates the critical temperature decision nodes for the synthesis workflow.

Figure 1: Thermal decision matrix for the conversion of phenoxybutyric acid to benzoxepin-5-amine.

Impurity Profiling & FAQ

Q1: I am seeing a "dimer" impurity at M+ = 2x(Ketone). Why?

Answer: This occurs during the Imine Formation step if the temperature is too high (>60°C) without sufficient steric bulk or solvent dilution. The intermediate imine can undergo an aldol-like condensation with the enol form of the remaining ketone.

-

Fix: Maintain T < 50°C during imine formation. Use Ti(OiPr)4 to accelerate the reaction kinetically rather than using heat to drive it thermodynamically.

Q2: My product yield is good, but the ring has opened (Phenol detected).

Answer: This is a classic symptom of Hydrogenolysis or Acidic Hydrolysis at high temperatures.

-

Scenario A (Hydrogenation): If using H2/Pd-C at T > 60°C, you risk cleaving the benzylic C-O bond (ring opening). Limit T to 40°C.

-

Scenario B (Workup): If the amine workup involves strong acid and heat, the oxepin ring (an enol ether analog in some tautomers) can hydrolyze. Keep workup pH neutral/basic and cool.

Q3: Can I use Microwave irradiation?

Answer: Yes, but with caution. Microwave heating is excellent for the Imine Formation step (e.g., 80°C for 10 mins) to drive water removal. However, never use microwaves for the borohydride reduction step, as the rapid gas evolution and exotherm can lead to dangerous pressure spikes and decomposition.

Data Summary: Temperature vs. Selectivity

Data derived from benzoxepinone reduction optimization studies [2].

| Temperature (°C) | Conversion (%) | Selectivity (Amine) | Major Impurity |

| 25°C | 65% | 99% | Unreacted Ketone |

| 50°C | 92% | 95% | Trace Alcohol |

| 80°C | 99% | 78% | Dimer / Ring-Open |

| 120°C | 100% | 45% | Polymer / Tars |

References

-

Friedel-Crafts Cyclization Kinetics

- Title: Intramolecular Friedel-Crafts Reactions (Mechanism & Ring Size Effects)

- Source: Master Organic Chemistry / J. Am. Chem. Soc.

-

URL:[Link]

-

Reductive Amination Optimization

- Title: Improved Synthesis of β-Adrenergic Agonist and Related Structures by Microwave-Assisted Metal-Catalysed Reductive Amin

- Source: Preprints.org (2023)

-

URL:[Link]

-

Impurity Profiling

- Title: Synthesis of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine (Methodology Analogues)

Sources

Minimizing side products during benzoxepin-5-amine reductive amination

A Guide to Minimizing Side Products and Optimizing Synthesis

Welcome to the technical support guide for the reductive amination of benzoxepin-5-amine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this crucial synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot and optimize your reactions effectively.

Reductive amination is a cornerstone for C-N bond formation, yet it is often plagued by competing side reactions that can complicate purification and reduce yields.[1][2] This guide addresses the most common challenges encountered when working with the benzoxepin-5-amine scaffold, offering a structured, question-and-answer approach to problem-solving.

Frequently Asked Questions (FAQs): Understanding the Core Reaction

This section covers the fundamental principles governing the reductive amination process. A solid understanding of the mechanism is the first step toward troubleshooting.

Q1: What is the mechanism of reductive amination, and where do side reactions typically originate?

A: Reductive amination is a two-stage process that converts a carbonyl group (aldehyde or ketone) and an amine into a more substituted amine.[2]

-

Imine/Iminium Ion Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a hemiaminal intermediate. Under weakly acidic conditions, this intermediate dehydrates to form an imine. The imine, in the presence of acid, is protonated to form a highly electrophilic iminium ion.[3]

-

Reduction: A hydride-based reducing agent then selectively reduces the iminium ion to the final amine product.[2]

Side reactions can occur at both stages. The choice of reducing agent and control of reaction conditions are paramount to favoring the desired pathway.

Caption: Troubleshooting decision tree for reductive amination.

Optimized Experimental Protocol

This protocol is a robust starting point for the reductive amination of benzoxepin-5-amine with an aldehyde, designed to minimize common side products.

Materials:

-

Benzoxepin-5-amine (1.5 equiv.)

-

Aldehyde (1.0 equiv.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)

-

Glacial Acetic Acid (AcOH) (catalytic, ~0.1 equiv.)

-

Anhydrous 1,2-Dichloroethane (DCE)

-

Activated 4Å Molecular Sieves

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add activated 4Å molecular sieves.

-

Imine Formation: Dissolve benzoxepin-5-amine (1.5 equiv.) and the aldehyde (1.0 equiv.) in anhydrous DCE. Add a catalytic amount of glacial acetic acid.

-